N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
Description
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Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-13-8-9-17(28-13)16(27-2)12-21-19(25)20(26)22-14-5-3-6-15(11-14)23-10-4-7-18(23)24/h3,5-6,8-9,11,16H,4,7,10,12H2,1-2H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKGTDXHDPRFMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 341.4 g/mol. The structure features a methoxy group, a thiophene ring, and an oxalamide linkage, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O3 |
| Molecular Weight | 341.4 g/mol |
| Solubility | Soluble in DMSO |
| Appearance | Off-white powder |
Antiproliferative Effects
Recent studies have indicated that compounds with oxalamide structures may exhibit antiproliferative properties against various cancer cell lines. For instance, research on related oxadiazole derivatives demonstrated significant cytotoxicity against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cell lines through mechanisms involving topoisomerase I inhibition . This suggests that the oxalamide moiety may similarly affect cell proliferation.
The proposed mechanism of action for this compound involves interaction with key molecular targets such as enzymes and receptors involved in cell cycle regulation and apoptosis. The presence of the thiophene ring is hypothesized to enhance binding affinity to these targets due to its electron-rich nature, facilitating interactions that lead to biological responses.
Study 1: Anticancer Activity
In a study examining a series of oxalamide derivatives, one compound similar in structure to this compound was tested for its ability to inhibit tumor growth in vitro. Results showed a dose-dependent decrease in viability of cancer cells, indicating potential for development as an anticancer agent .
Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of oxalamide derivatives on topoisomerase I. The study utilized molecular docking simulations alongside biochemical assays to confirm that certain modifications to the oxalamide structure enhanced inhibitory potency against this enzyme, further supporting the hypothesis that structural variations can significantly impact biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
